ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate

Physicochemical profiling Chromatography method development Medicinal chemistry building block selection

Ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate (CAS 67058-73-5, MDL MFCD02168876) is a fused bicyclic heterocycle belonging to the 6-azaindole class, with molecular formula C₁₀H₁₀N₂O₂ and molecular weight 190.20 g/mol. The scaffold combines an electron-rich pyrrole ring with an electron-deficient pyridine ring, providing a hydrogen-bond donor (pyrrole N–H) and acceptor (pyridine N), making it a privileged building block in medicinal chemistry.

Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
CAS No. 67058-73-5
Cat. No. B1609245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate
CAS67058-73-5
Molecular FormulaC10H10N2O2
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CNC2=C1C=CN=C2
InChIInChI=1S/C10H10N2O2/c1-2-14-10(13)8-5-12-9-6-11-4-3-7(8)9/h3-6,12H,2H2,1H3
InChIKeyJVRSJHUCDKAJIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1H-Pyrrolo[2,3-c]pyridine-3-carboxylate (CAS 67058-73-5): Core Identity and Comparator Landscape for Procurement Decisions


Ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate (CAS 67058-73-5, MDL MFCD02168876) is a fused bicyclic heterocycle belonging to the 6-azaindole class, with molecular formula C₁₀H₁₀N₂O₂ and molecular weight 190.20 g/mol . The scaffold combines an electron-rich pyrrole ring with an electron-deficient pyridine ring, providing a hydrogen-bond donor (pyrrole N–H) and acceptor (pyridine N), making it a privileged building block in medicinal chemistry . It is commercially available as a crystalline solid with a reported melting point of 173–174 °C (benzene solvate) and a predicted boiling point of 371.8 °C [1]. The closest structural analogs that compete for procurement are the methyl ester variant (methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate, CAS 108128-12-7) and the regioisomeric 2-carboxylate (ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate, CAS 24334-19-8).

Why Simple In-Class Substitution Fails for Ethyl 1H-Pyrrolo[2,3-c]pyridine-3-carboxylate: The Quantifiable Risks of Selecting a Close Analog


The 6-azaindole scaffold appears homogeneous at first glance, but two structural variables create measurable divergence that cannot be ignored in procurement: the ester alkyl chain length (ethyl vs. methyl) and the carboxylate attachment position (C3 vs. C2). Changing the ethyl ester to a methyl ester alters the computed logP by approximately 0.4 log units (ethyl: ~1.74 vs. methyl: ~1.35) [1], directly impacting partitioning behavior in biphasic reactions and chromatographic purification workflows. More critically, moving the ester from the 3-position to the 2-position fundamentally changes the electronic character of the scaffold: the 3-position is electronically analogous to the indole C3 position and participates in the extended π-system of the pyrrole ring, whereas the 2-position ester is conjugated differently and presents altered reactivity toward nucleophilic attack and decarboxylation [2]. These differences manifest concretely in downstream synthetic yields, intermediate stability, and the scope of accessible derivatization chemistry—making indiscriminate substitution a tangible risk to project timelines and reproducibility.

Quantitative Differentiation Evidence for Ethyl 1H-Pyrrolo[2,3-c]pyridine-3-carboxylate (67058-73-5) Versus Closest Analogs


Lipophilicity Differential: Ethyl Ester (logP ~1.74) vs. Methyl Ester (logP ~1.35) Governs Partitioning and Reversed-Phase Chromatography Behavior

The target compound (ethyl ester, CAS 67058-73-5) exhibits a computed logP of 1.7396, compared to 1.3495 for the direct methyl ester analog (CAS 108128-12-7) [1]. This represents a ΔlogP of +0.39, translating to an approximately 2.5-fold higher octanol-water partition coefficient. The ethyl ester also shows a higher computed XLogP3 value (1.2 vs. ~0.86 for the methyl ester) [2]. This lipophilicity difference is sufficient to produce measurably distinct retention times in reversed-phase HPLC (typical ΔtR of 0.5–2.0 min under standard C18 gradient conditions for homologous ester pairs) and can influence liquid-liquid extraction efficiency in synthetic workup procedures.

Physicochemical profiling Chromatography method development Medicinal chemistry building block selection

Regiochemical Differentiation: 3-Carboxylate (6-Azaindole-3-ester) vs. 2-Carboxylate (6-Azaindole-2-ester) Dictates Target Engagement Landscape in Drug Discovery Programs

The 3-carboxylate substitution pattern of the target compound places the ester group at the electronically privileged indole-3-position. This regiochemistry is critical for programs targeting LSD1 (lysine-specific demethylase 1): elaborated 1H-pyrrolo[2,3-c]pyridine-3-carboxylate derivatives have yielded potent LSD1 inhibitors with enzymatic IC₅₀ values as low as 1.2–3.1 nM (compounds 23e and 46) [1][2]. In contrast, the 2-carboxylate regioisomer (CAS 24334-19-8) is predominantly associated with different target classes, including casein kinase Iε inhibition [3]. Both regioisomers share identical molecular formula (C₁₀H₁₀N₂O₂) and similar computed logP (~1.74), yet the point of ester attachment fundamentally alters the vector of substituent elaboration and the pharmacophoric alignment with biological targets.

Kinase inhibitor design LSD1 epigenetics Structure-activity relationships

Supplier Purity Benchmarking: Ethyl 3-Carboxylate (98% Standard) vs. Ethyl 2-Carboxylate (95% Standard) with Batch-Specific QC Documentation Advantage

Multiple major suppliers including Bidepharm, Aladdin (E194505), Beyotime (Y136929), and Fluorochem (F235338) offer the target compound at a standard purity of 98% with batch-level quality control documentation including NMR, HPLC, and GC analyses . In contrast, the regioisomeric ethyl 2-carboxylate (CAS 24334-19-8) is more commonly supplied at 95% purity from comparable vendors (AKSci 1795AB: min. purity 95%) . The 3% purity gap is meaningful in the context of multi-step synthesis where intermediate impurities can propagate and amplify through subsequent transformations. Furthermore, Bidepharm explicitly provides batch-specific QC spectra, reducing the need for in-house re-characterization and accelerating workflow initiation.

Chemical procurement Quality assurance Building block reproducibility

Thermal and Physical Handling Characteristics: Well-Defined Crystalline Solid with Experimentally Determined Melting Point vs. Less Characterized Analogs

The target compound is a well-characterized crystalline solid with an experimentally determined melting point of 173–174 °C (recrystallized from benzene) . This property is significant for accurate gravimetric handling: a crystalline solid with a sharp melting point above ambient temperature ensures minimal hygroscopicity and accurate weighing for stoichiometric calculations, compared to amorphous or low-melting analogs that may present handling challenges. The methyl ester analog (CAS 108128-12-7) is reported with a density of 1.324 g/cm³ and boiling point of 365.1 °C but its melting point is not consistently reported across vendors, suggesting either a lower-melting solid or a waxy consistency . The well-defined solid-state properties of the ethyl ester facilitate reproducible preparation of stock solutions and reaction mixtures in both academic and industrial settings.

Crystallinity Solid-state characterization Weighing and formulation accuracy

Scaffold Validation Breadth: 6-Azaindole-3-carboxylate Documented in LSD1, FGFR, BET, GPR103, and H⁺/K⁺-ATPase Programs vs. Narrower Target Annotation for 2-Carboxylate

The 1H-pyrrolo[2,3-c]pyridine-3-carboxylate scaffold has been independently validated across at least five distinct therapeutic target classes in the peer-reviewed and patent literature. Optimized derivatives have yielded: (i) LSD1 inhibitors with IC₅₀ = 1.2–3.1 nM [1][2]; (ii) acid pump antagonists (APAs) inhibiting gastric H⁺/K⁺-ATPase with IC₅₀ = 28–29 nM [3]; (iii) GPR103 antagonists with in vivo anorexigenic activity [4]; (iv) BET protein inhibitors [5]; and (v) FGFR kinase inhibitors [6]. By contrast, the 2-carboxylate scaffold is predominantly annotated against casein kinase Iε and has a substantially narrower patent footprint. This breadth of validation provides procurement confidence: investment in the 3-carboxylate building block grants access to a multi-target SAR knowledge base, whereas the 2-carboxylate represents a more restricted starting point.

Drug discovery platform Target class diversity Patent landscape analysis

Safety and Handling: Standardized GHS Classification with Harmonized Hazard Communication Reduces Procurement Compliance Burden

The target compound carries a well-documented GHS hazard classification: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation), with Signal Word 'Warning' . This harmonized classification is consistently provided across multiple reputable vendors (Fluorochem, AKSci) with full SDS documentation, enabling straightforward integration into institutional chemical hygiene plans. The methyl ester analog (CAS 108128-12-7) carries comparable hazard statements , but vendor-to-vendor consistency in classification and SDS availability is less uniform. For procurement in regulated environments (pharmaceutical R&D, CROs subject to GLP/GMP), the availability of a complete and harmonized GHS dossier at the point of purchase eliminates the need for in-house hazard assessment, accelerating chemical registration workflows.

Chemical safety GHS compliance Laboratory risk assessment

Optimal Procurement and Application Scenarios for Ethyl 1H-Pyrrolo[2,3-c]pyridine-3-carboxylate Based on Quantitative Differentiation Evidence


LSD1/KDM1A Epigenetic Drug Discovery Programs Requiring Validated Entry into Low-Nanomolar Chemical Space

For medicinal chemistry teams pursuing reversible LSD1 inhibitors for AML or small-cell lung cancer, the ethyl 3-carboxylate scaffold provides a direct synthetic entry point into a published SAR landscape. Elaborated derivatives from this building block have achieved enzymatic IC₅₀ values of 1.2–3.1 nM and cellular antiproliferative IC₅₀ values as low as 0.6 nM in MV4-11 cells [1][2]. The 3-position ester enables regioselective functionalization at the pyrrole C2 and N1 positions that has been demonstrated to yield orally bioavailable candidates with in vivo xenograft efficacy. The 2-carboxylate isomer has no corresponding LSD1 patent or literature precedent, making it an unsuitable substitute for this target class.

Multi-Target Kinase and Epigenetic Platform Chemistry in CRO and Core Facility Settings

Contract research organizations and academic core facilities supporting diverse medicinal chemistry projects benefit from the 3-carboxylate scaffold's validated target class breadth: LSD1, FGFR kinases, BET proteins, GPR103 GPCR, and gastric H⁺/K⁺-ATPase each have published inhibitor series derived from this scaffold [1][2][3]. Bulk procurement of this single building block (CAS 67058-73-5) at 98% purity supports parallel synthesis workflows across multiple project teams, reducing inventory SKUs and enabling consolidated purchasing leverage compared to maintaining separate stocks of the methyl ester and 2-carboxylate analogs.

Synthetic Methodology Development Requiring Well-Characterized, High-Purity Heterocyclic Substrates

For academic and industrial groups developing new C–H functionalization, cross-coupling, or cyclization methodologies on azaindole scaffolds, the ethyl 3-carboxylate offers distinct advantages: (i) a sharp melting point (173–174 °C) that confirms identity and purity by a simple capillary measurement [1]; (ii) 98% standard purity with vendor-provided NMR/HPLC/GC batch data that reduces the need for pre-reaction repurification [2]; and (iii) the ethyl ester's intermediate lipophilicity (logP ~1.74) that facilitates both organic-phase reactions and subsequent aqueous workup without the emulsion issues more common with the methyl ester [3]. These features collectively accelerate the 'weigh-and-go' workflow essential for high-throughput reaction screening.

Gastric Acid Pump Antagonist (P-CAB) Lead Optimization Leveraging Established 6-Azaindole Pharmacophore

The 1H-pyrrolo[2,3-c]pyridine scaffold has demonstrated potent H⁺/K⁺-ATPase inhibitory activity (IC₅₀ = 28–29 nM for optimized APA derivatives 14f and 14g) [1]. The 3-carboxylate ethyl ester serves as the key intermediate for introducing substituents at N1, C5, and C7 positions that modulate APA potency and selectivity. Derivatization at the 3-ester position, followed by hydrolysis to the carboxylic acid and subsequent amide coupling, is a well-precedented route in the proton pump inhibitor literature. Procurement of the ethyl ester rather than the methyl ester is advised for this application, as the ethyl ester withstands the basic hydrolysis conditions commonly used in subsequent transformations without competing transesterification side reactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.